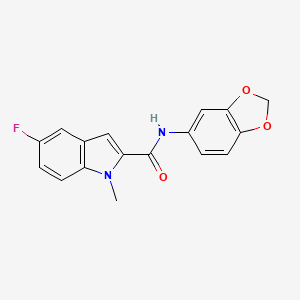![molecular formula C16H12N6O B12184791 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12184791.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide is a complex organic compound that features both a tetrazole and an indole moiety. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in various chemical and pharmaceutical applications. The indole ring is a common structure in many natural products and pharmaceuticals, contributing to the compound’s potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile . This reaction is often carried out under mild conditions using solvents like acetonitrile and catalysts such as copper(I) salts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of eco-friendly solvents and conditions is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds share the tetrazole and aromatic amide structure but differ in their specific substituents and biological activities.
Oteseconazole and Quilseconazole: These antifungal drugs also contain the tetrazole ring and are known for their selective inhibition of fungal enzymes.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide is unique due to its combination of the tetrazole and indole moieties, which confer distinct electronic and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(12-4-5-15-11(8-12)6-7-17-15)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChI Key |
KFJNUTJKMJCSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12184708.png)
![Thiazolo[4,5-d]thiazole, 2,5-diphenyl-](/img/structure/B12184709.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide](/img/structure/B12184719.png)

amine](/img/structure/B12184723.png)

![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12184728.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea](/img/structure/B12184741.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12184743.png)
![6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12184748.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12184766.png)
![3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12184768.png)
